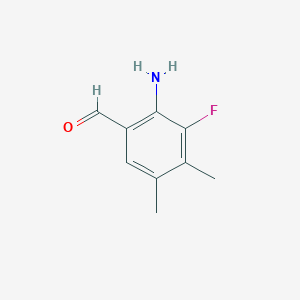
2-Amino-3-fluoro-4,5-dimethylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-fluoro-4,5-dimethylbenzaldehyde is an organic compound with the molecular formula C9H10FNO It is a derivative of benzaldehyde, featuring an amino group, a fluorine atom, and two methyl groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-fluoro-4,5-dimethylbenzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 3-fluoro-4,5-dimethylbenzaldehyde, undergoes nitration to introduce a nitro group at the 2-position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride in hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-fluoro-4,5-dimethylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: 2-Amino-3-fluoro-4,5-dimethylbenzoic acid
Reduction: 2-Amino-3-fluoro-4,5-dimethylbenzyl alcohol
Substitution: Products vary based on the nucleophile used
Aplicaciones Científicas De Investigación
2-Amino-3-fluoro-4,5-dimethylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-fluoro-4,5-dimethylbenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of the amino and fluorine groups can enhance its binding affinity and specificity towards certain molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoro-3,5-dimethylbenzaldehyde: Lacks the amino group, making it less reactive in certain substitution reactions.
2-Amino-4,5-dimethylbenzaldehyde: Lacks the fluorine atom, which can affect its electronic properties and reactivity.
2-Amino-3-fluorobenzaldehyde: Lacks the methyl groups, influencing its steric and electronic characteristics.
Uniqueness
2-Amino-3-fluoro-4,5-dimethylbenzaldehyde is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both electron-donating (amino and methyl groups) and electron-withdrawing (fluorine) substituents on the benzene ring allows for versatile chemical transformations and interactions.
Propiedades
Fórmula molecular |
C9H10FNO |
|---|---|
Peso molecular |
167.18 g/mol |
Nombre IUPAC |
2-amino-3-fluoro-4,5-dimethylbenzaldehyde |
InChI |
InChI=1S/C9H10FNO/c1-5-3-7(4-12)9(11)8(10)6(5)2/h3-4H,11H2,1-2H3 |
Clave InChI |
GNPKRYQFJFDYOC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1C)F)N)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-2-chloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13667835.png)

![[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13667842.png)








![8-Bromo-6-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13667879.png)

![Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate](/img/structure/B13667889.png)
